
17alpha-Ethylestran-17beta-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
17alpha-Ethylestran-17beta-ol, also known as this compound, is a useful research compound. Its molecular formula is C20H34O and its molecular weight is 290.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the validated synthetic pathways for 17α-Ethylestran-17β-ol, and how can purity be ensured during synthesis?
- Methodology : Synthesis typically involves steroidal backbone modifications, such as alkylation at the 17α position. Techniques like column chromatography (silica gel) and recrystallization (using ethanol/water mixtures) are standard for purification. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection (λ = 240 nm) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Comparative retention times and spectral matches with reference standards (e.g., USP-grade analogs) are critical .
Q. How can researchers distinguish 17α-Ethylestran-17β-ol from structurally similar steroids using spectroscopic methods?
- Methodology : Employ tandem mass spectrometry (LC-MS/MS) to differentiate isotopic patterns and fragmentation pathways. For NMR, focus on characteristic shifts in the 17α-ethyl group (δ ~0.8–1.2 ppm in 1H NMR) and the 17β-hydroxyl proton (δ ~3.5–4.0 ppm). X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .
Q. What in vitro assays are suitable for preliminary assessment of 17α-Ethylestran-17β-ol’s androgen receptor (AR) binding affinity?
- Methodology : Competitive binding assays using AR-positive cell lines (e.g., LNCaP) with 3H-labeled dihydrotestosterone (DHT) as a tracer. Normalize results against DHT (100% binding) and include AR antagonists (e.g., bicalutamide) as negative controls. Data should be analyzed via nonlinear regression (GraphPad Prism) to calculate IC50 values .
Advanced Research Questions
Q. How should researchers address contradictory data on 17α-Ethylestran-17β-ol’s anabolic-to-androgenic ratio (A:A) across different model systems?
- Methodology : Discrepancies often arise from interspecies variations in AR isoforms or assay conditions. Standardize models using AR-transfected HEK293 cells and in vivo rodent levator ani muscle/ventral prostate assays. Conduct dose-response curves (0.1–100 nM) with triplicate replicates. Meta-analysis of existing data (e.g., PubChem BioAssay) can identify confounding variables like solvent effects (DMSO vs. ethanol) .
Q. What experimental designs mitigate confounding effects of 17α-Ethylestran-17β-ol metabolites in pharmacokinetic studies?
- Methodology : Use stable isotope-labeled analogs (e.g., 13C-17α-Ethylestran-17β-ol) to track parent compound vs. metabolites via LC-HRMS. Employ hepatocyte incubation assays (human/rodent) to profile Phase I/II metabolites. Pharmacokinetic modeling (e.g., non-compartmental analysis in Phoenix WinNonlin) should account for enterohepatic recirculation and tissue-specific clearance .
Q. How can researchers resolve conflicting reports on the compound’s hepatotoxicity mechanisms?
- Methodology : Conduct transcriptomic profiling (RNA-seq) of HepG2 cells treated with 17α-Ethylestran-17β-ol (1–50 µM, 24–72 hr). Focus on oxidative stress markers (Nrf2, HO-1) and apoptosis pathways (caspase-3/7 activity). Cross-validate with histopathology in murine models (H&E staining) and serum ALT/AST levels. Dose-range studies must distinguish direct toxicity from metabolic overload .
Q. What strategies optimize the detection of 17α-Ethylestran-17β-ol in environmental matrices with low recovery rates?
- Methodology : Solid-phase extraction (SPE) using Oasis HLB cartridges improves recovery from water samples. For tissues, accelerate solvent extraction (ASE) with acetone:n-hexane (1:1). Quantify via UPLC-MS/MS with deuterated internal standards (d4-17α-Ethylestran-17β-ol) to correct matrix effects. Limit of quantification (LOQ) should be validated per EPA 40 CFR Part 136 guidelines .
Q. Methodological Best Practices
- Data Reproducibility : Document stereochemical assignments (Cahn-Ingold-Prelog rules) and solvent system gradients in chromatographic separations .
- Statistical Rigor : Use ANOVA with Tukey’s post hoc test for multi-group comparisons; report effect sizes (Cohen’s d) for in vivo studies .
- Ethical Compliance : Adhere to OECD 453 (chronic toxicity) and ICH M7 (impurity assessment) for preclinical data .
属性
CAS 编号 |
68169-60-8 |
---|---|
分子式 |
C20H34O |
分子量 |
290.5 g/mol |
IUPAC 名称 |
(8R,9R,10S,13S,14S,17S)-17-ethyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C20H34O/c1-3-20(21)13-11-18-17-9-8-14-6-4-5-7-15(14)16(17)10-12-19(18,20)2/h14-18,21H,3-13H2,1-2H3/t14?,15-,16+,17+,18-,19-,20-/m0/s1 |
InChI 键 |
CVONDWLTBJSSOV-BWAMUERPSA-N |
SMILES |
CCC1(CCC2C1(CCC3C2CCC4C3CCCC4)C)O |
手性 SMILES |
CC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@H]3CCCC4)C)O |
规范 SMILES |
CCC1(CCC2C1(CCC3C2CCC4C3CCCC4)C)O |
同义词 |
17 alpha-ethylestran-17 beta-ol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。